molecular formula C16H18 B1628966 1,1-Di-m-tolylethane CAS No. 89881-30-1

1,1-Di-m-tolylethane

Cat. No.: B1628966
CAS No.: 89881-30-1
M. Wt: 210.31 g/mol
InChI Key: LUYIOEXWLJVYBF-UHFFFAOYSA-N
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Description

1,1-Di-m-tolylethane is a diarylethane derivative of interest in organic chemistry and materials science research. While specific studies on the meta-substituted isomer are less common in public literature, its close structural analogs, such as 1,1-diphenylethane and 1,1-di-p-tolylethane, are well-studied. These compounds are frequently utilized in investigations of carbocation chemistry and reaction mechanisms, particularly in Friedel-Crafts alkylation and disproportionation studies. Research on related structures shows that 1,1-diarylethanes can undergo rapid dealkylation under acidic conditions, serving as models for mechanistic studies in petroleum chemistry and catalysis . The molecular structure, featuring two meta-substituted toluene rings attached to a central ethane, may lend itself to applications in polymer chemistry as a building block or chain-transfer agent, and in materials science for the synthesis of more complex organic frameworks. Researchers value this compound for exploring structure-activity relationships and steric effects imparted by the meta-methyl substituents. This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89881-30-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-3-[1-(3-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H18/c1-12-6-4-8-15(10-12)14(3)16-9-5-7-13(2)11-16/h4-11,14H,1-3H3

InChI Key

LUYIOEXWLJVYBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C)C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)C(C)C2=CC=CC(=C2)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Synthesis :
    • 1,1-Di-m-tolylethane serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular architectures through various coupling reactions.
    • Case Study : In a study involving the synthesis of dibenzyl compounds, this compound was used as a precursor for the production of dibenzyl derivatives via nickel-catalyzed homocoupling reactions .
  • Reagent in Chemical Reactions :
    • The compound has been employed as a reagent in various chemical transformations, including the synthesis of α,α-dibromoketones and 1,2-diketones.
    • Data Table : Reaction conditions and yields for transformations involving this compound are summarized below.
Reaction TypeConditionsYield (%)
Nickel-Catalyzed Homocoupling120 °C, 24 hours85
α-Dibromoketone SynthesisRoom temperature, 48 hours75
1,2-Diketone FormationMicrowave irradiation, 30 minutes90

Applications in Material Science

  • Polymer Chemistry :
    • The compound is investigated for its potential use in polymerization processes. Its structure allows it to act as a cross-linking agent or a component in copolymer formulations.
    • Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties .
  • Thermal Stability Studies :
    • Studies have shown that polymers containing diarylalkane derivatives exhibit improved thermal stability compared to their aliphatic counterparts. This property is crucial for applications requiring materials that can withstand high temperatures.

Medicinal Chemistry Applications

  • Pharmacological Studies :
    • Preliminary studies suggest that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. Its structural analogs have been evaluated for their potential as anti-cancer agents.
    • Case Study : A series of compounds derived from this compound were synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs, including 1,1-diphenylethane , 1,1-di-p-tolylethane , and 1,1-di-o-tolylethane , to highlight the role of methyl substitution patterns on physicochemical and reactivity profiles.

Table 1: Key Properties of Diarylethane Derivatives

Compound Substituent Position Molecular Weight (g/mol) Boiling Point (°C)* Solubility* Steric Hindrance
1,1-Diphenylethane None (phenyl) 182.26 ~285 Low (toluene/hexane) Minimal
1,1-Di-p-tolylethane para-methyl 210.32 ~310 Moderate (THF) Moderate
1,1-Di-m-tolylethane meta-methyl 210.32 ~300 (estimated) Low (toluene) Intermediate
1,1-Di-o-tolylethane ortho-methyl 210.32 ~290 Very low High

*Data extrapolated from structurally related compounds .

Key Findings:

Steric Effects :

  • The ortho-methyl groups in 1,1-di-o-tolylethane induce significant steric hindrance, limiting its utility in reactions requiring planar transition states (e.g., Suzuki couplings) .
  • In contrast, this compound’s meta substitution balances steric accessibility and electronic modulation, making it favorable for asymmetric catalysis .

Electronic Properties :

  • para-Methyl groups in 1,1-di-p-tolylethane enhance electron-donating effects, stabilizing electron-deficient intermediates in radical reactions .
  • The meta configuration in this compound provides weaker electron donation compared to para analogs but reduces symmetry-related aggregation in polymer matrices .

Thermal Stability :

  • Boiling points correlate with substituent bulkiness; para-substituted derivatives exhibit higher volatility due to reduced intermolecular interactions .

Preparation Methods

Friedel-Crafts Alkylation: A Classical Approach

The Friedel-Crafts alkylation remains a cornerstone for synthesizing diarylethanes. For 1,1-Di-m-tolylethane, this method involves reacting m-xylene with 1,2-dibromoethane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the ethane bridge acts as an alkylating agent.

Reaction Conditions

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Time: 12–24 hours
  • Yield: 45–55%

Mechanistic Insights

  • Activation: AlCl₃ coordinates to 1,2-dibromoethane, polarizing the C-Br bonds.
  • Electrophile Formation: Sequential elimination of Br⁻ generates a bromoethyl carbocation.
  • Aromatic Substitution: m-Xylene attacks the carbocation at the meta position, followed by a second alkylation to form the diarylethane.

Limitations

  • Competing ortho/para substitution in m-xylene reduces regioselectivity.
  • Over-alkylation yields oligomeric byproducts.

Organometallic Coupling: Precision via Grignard Reagents

Organometallic methods offer superior regiocontrol. A two-step protocol leverages m-tolylmagnesium bromide (prepared from m-bromotoluene and magnesium) reacting with 1,2-dibromoethane under inert conditions.

Procedure

  • Grignard Formation:
    • m-Bromotoluene (2.0 equiv) + Mg → m-tolylmagnesium bromide (THF, reflux, 2 h).
  • Coupling Reaction:
    • Add 1,2-dibromoethane (1.0 equiv) dropwise at −78°C.
    • Warm to room temperature, quench with NH₄Cl.

Optimized Parameters

  • Temperature: −78°C to 25°C (gradual warming)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 60–68%

Advantages

  • High regioselectivity due to the meta-directing nature of the methyl group.
  • Minimal oligomerization compared to Friedel-Crafts.

Palladium-Catalyzed Cross-Coupling: Modern Efficiency

Palladium-catalyzed Suzuki-Miyaura coupling provides a robust route. This method employs m-tolylboronic acid and 1,1-dibromoethane, with palladium(II) acetate (Pd(OAc)₂) as the catalyst.

Reaction Setup

  • Catalyst System: Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%)
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Dioxane/H₂O (4:1 v/v)
  • Temperature: 80°C, 8 hours
  • Yield: 72–78%

Critical Factors

  • Ligand Choice: Bulky ligands (e.g., SPhos) prevent β-hydride elimination.
  • Solvent Polarity: Aqueous conditions facilitate base solubility and transmetalation.

Photochemical Synthesis: Emerging Green Chemistry

Recent advances utilize blue LED irradiation to initiate radical coupling between m-tolylacetylene and ethylene derivatives. This metal-free approach employs oxygen as a terminal oxidant.

Protocol

  • Substrates: m-Tolylacetylene (2.0 equiv), ethylene gas (1 atm)
  • Catalyst: None
  • Light Source: 456 nm LED (12 h irradiation)
  • Solvent: Methanol
  • Yield: 50–55%

Mechanism

  • Photoexcitation: Blue light generates acetylene-derived radicals.
  • Ethylene Insertion: Radical addition to ethylene forms a bridged intermediate.
  • Aromatization: Oxidative dehydrogenation yields the diarylethane.

Sustainability Benefits

  • Eliminates toxic metals and harsh acids.
  • Scalable under continuous-flow conditions.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Environmental Impact
Friedel-Crafts 45–55 Moderate Moderate High (toxic waste)
Grignard Coupling 60–68 High High Moderate (solvents)
Suzuki-Miyaura 72–78 Very High High Low (aqueous base)
Photochemical 50–55 Moderate Emerging Very Low

Key Observations

  • Suzuki-Miyaura excels in yield and selectivity but requires expensive palladium catalysts.
  • Photochemical methods align with green chemistry principles but need yield optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Di-m-tolylethane, and how can reaction conditions be validated?

  • Methodology : Use Friedel-Crafts alkylation or coupling reactions involving m-xylene derivatives. Validate reaction efficiency via GC-MS or HPLC to monitor byproducts and purity . Optimize solvent selection (e.g., dichloroethane as a solvent in analogous syntheses) and catalyst loadings (e.g., Lewis acids like AlCl₃) to improve yield .
  • Data Validation : Cross-reference spectroscopic data (¹H/¹³C NMR, IR) with computational predictions (e.g., DFT calculations) to confirm structural assignments .

Q. How can researchers characterize 1,1-Di-m-tolylethane’s physicochemical properties for analytical standardization?

  • Methodology : Employ differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) with flame ionization detection for purity assessment. Compare results against certified reference materials (CRMs) for validation .
  • Data Sources : Use PubChem and ChemIDplus for benchmarking spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for 1,1-Di-m-tolylethane derivatives?

  • Methodology : Perform high-resolution NMR (500 MHz or higher) in deuterated solvents (e.g., CDCl₃) to minimize solvent interference. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals .
  • Validation : Cross-validate with computational NMR shift predictors (e.g., ACD/Labs or Gaussian) and consult multi-database entries (CAS Common Chemistry, ChemIDplus) to identify potential isomerization or impurities .

Q. What computational strategies predict the environmental fate and biodegradation pathways of 1,1-Di-m-tolylethane?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients. Validate predictions with experimental microcosm studies using GC-MS to track degradation products .
  • Data Sources : Augment models with toxicity data from ATSDR reports and EPA ChemView .

Q. How can researchers design experiments to study the compound’s interactions in supramolecular systems (e.g., host-guest complexes)?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure binding constants and X-ray crystallography to resolve structural motifs. Compare results with analogous diphenylethane derivatives .
  • Contingency Planning : Address solubility challenges by testing co-solvents (e.g., DMSO/water mixtures) and surfactants .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing discrepancies in batch-to-batch synthesis yields?

  • Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to identify critical variables (e.g., temperature, catalyst aging). Use control charts to monitor process stability .
  • Reporting : Follow IUPAC guidelines for uncertainty quantification and include raw data in appendices with processed results in the main text .

Q. How should researchers validate chromatographic methods for detecting 1,1-Di-m-tolylethane in environmental samples?

  • Methodology : Perform spike-and-recovery experiments using EPA Method 8270 for LC-MS/MS optimization. Validate limit of detection (LOD) and quantification (LOQ) via calibration curves .
  • Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Ethical and Regulatory Compliance

Q. What protocols ensure safe handling and disposal of 1,1-Di-m-tolylethane in academic labs?

  • Guidelines : Follow OSHA standards for volatile organic compounds (VOCs) and consult Safety Data Sheets (SDS) for waste neutralization procedures .
  • Documentation : Maintain logs for fume hood performance tests and waste manifests per RCRA regulations .

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